5-Amino-4,4-dimethylpentan-2-ol
Description
5-Amino-4,4-dimethylpentan-2-ol is a branched amino alcohol with the molecular formula C₇H₁₇NO. Its hydrochloride salt (C₇H₁₈ClNO, CAS 1354949-89-5, molecular weight 167.68) is commonly used in synthetic chemistry due to enhanced stability and solubility . The compound features a hydroxyl group at the C2 position and a primary amine at C5, flanked by two methyl groups at C4, contributing to steric hindrance and influencing reactivity .
Available commercially in quantities ranging from 50 mg to 500 mg, the hydrochloride form is distributed globally (e.g., China, Germany, India) and is listed at premium prices (e.g., 500 mg for €1,619.00) .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
5-amino-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(9)4-7(2,3)5-8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
HURLLCJYGATXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4,4-dimethylpentan-2-ol can be synthesized through the reductive amination of 5-hydroxy-4,4-dimethylvaleronitrile . This process involves the use of borohydride and borane reducing agents under controlled conditions. The reaction typically proceeds at room temperature with copper iodide as a catalyst and diketone as a ligand .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .
Scientific Research Applications
5-Amino-4,4-dimethylpentan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-4,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table compares 5-Amino-4,4-dimethylpentan-2-ol hydrochloride with three related amino alcohols:
Structural and Functional Differences
- 5-Dimethylamino-2-methyl-3-pentyn-2-ol contains a triple bond (alkyne) and a tertiary dimethylamino group, increasing its flammability and reactivity in click chemistry or cycloaddition reactions .
- Functional Group Positioning: 5-Amino-2-methyl-2-pentanol features a tertiary alcohol and a primary amine, contrasting with the secondary alcohol in 5-Amino-4,4-dimethylpentan-2-ol HCl. This difference may influence hydrogen-bonding capacity and solubility .
Biological Activity
5-Amino-4,4-dimethylpentan-2-ol (commonly referred to as ADMP) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
5-Amino-4,4-dimethylpentan-2-ol is characterized by the presence of an amino group and a hydroxyl group, which are critical for its biological activity. The molecular formula is , and it exhibits the following structural features:
- Amino Group (-NH2) : This functional group can participate in various biochemical interactions, acting as a nucleophile.
- Hydroxyl Group (-OH) : The hydroxyl group contributes to the compound's solubility and ability to form hydrogen bonds with biomolecules.
1. Cell Culture Applications
ADMP has been identified as a useful agent in cell culture due to its role as a non-ionic organic buffering agent. It maintains pH levels within the optimal range of 6 to 8.5, which is crucial for cellular processes and enzyme activities. This property makes it particularly valuable in maintaining the stability of cell cultures during experiments.
2. Enzymatic Interactions
Preliminary studies suggest that ADMP may interact with specific molecular targets, potentially influencing enzymatic pathways. The compound's mechanism of action likely involves binding to active sites on target proteins, modulating their activity and function. This interaction could lead to various biochemical effects, making ADMP a candidate for further investigation in pharmacological applications.
3. Neurotransmitter Modulation
The structural features of ADMP suggest potential roles in modulating neurotransmitter systems due to its amine group. While specific pharmacological effects require further investigation, there is a hypothesis that ADMP could influence neurotransmitter activity, which is vital for various neurological functions.
Table 1: Summary of Biological Activities of ADMP
| Activity Type | Description | References |
|---|---|---|
| Cell Culture Buffering | Maintains pH levels critical for cell viability and enzyme function | |
| Enzymatic Pathway Modulation | Potential interactions with enzymes affecting biochemical pathways | |
| Neurotransmitter Influence | Possible modulation of neurotransmitter systems through structural interactions |
The mechanism by which ADMP exerts its biological effects involves several pathways:
- Binding Interactions : The amino and hydroxyl groups facilitate hydrogen bonding with active sites on proteins, influencing their functionality.
- Enzyme Inhibition/Activation : ADMP may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways.
Applications in Research and Industry
ADMP's unique properties make it suitable for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
